Methyl 5-chloro-3-nitropicolinate
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Overview
Description
Methyl 5-chloro-3-nitropicolinate: is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, featuring a chlorine atom at the 5th position and a nitro group at the 3rd position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloropicolinic acid as the starting material.
Nitration Reaction: The 5-chloropicolinic acid undergoes a nitration reaction, where a nitro group is introduced at the 3rd position of the pyridine ring.
Esterification: The resulting 5-chloro-3-nitropicolinic acid is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 5-chloro-3-nitropicolinate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the mechanisms of various biochemical processes. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-chloro-3-nitropicolinate exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-nitro-5-chloropicolinate: Similar structure but with different positions of the nitro and chlorine groups.
Methyl 5-chloropicolinate: Lacks the nitro group present in Methyl 5-chloro-3-nitropicolinate.
Methyl 3-nitropicolinate: Lacks the chlorine atom present in this compound.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-chloro-3-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)6-5(10(12)13)2-4(8)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMWIHRCQNRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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